molecular formula C10H13ClN2O2 B6192950 2-(morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride CAS No. 1158199-43-9

2-(morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride

Cat. No.: B6192950
CAS No.: 1158199-43-9
M. Wt: 228.7
InChI Key:
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Description

2-(morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride is a chemical compound with the molecular formula C10H12N2O2·HCl. It is a derivative of pyridine and morpholine, featuring a carbaldehyde group at the third position of the pyridine ring and a morpholine ring attached to the second position. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-carbaldehyde and morpholine.

    Reaction: Pyridine-3-carbaldehyde is reacted with morpholine in the presence of a suitable catalyst, such as a Lewis acid, to form 2-(morpholin-4-yl)pyridine-3-carbaldehyde.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large reactors to mix pyridine-3-carbaldehyde and morpholine.

    Catalysis: Employing efficient catalysts to speed up the reaction.

    Purification: Purifying the product through crystallization or other separation techniques.

    Hydrochloride Formation: Converting the product to its hydrochloride form using hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a catalyst.

Major Products

    Oxidation: 2-(morpholin-4-yl)pyridine-3-carboxylic acid.

    Reduction: 2-(morpholin-4-yl)pyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

2-(morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Acts as a building block for the synthesis of more complex molecules.

    Material Science: Utilized in the development of new materials with specific properties.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride involves its interaction with biological molecules:

    Molecular Targets: It can bind to specific enzymes or receptors, altering their activity.

    Pathways: It may inhibit or activate biochemical pathways depending on its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(morpholin-4-yl)pyridine-3-carboxylic acid
  • 2-(morpholin-4-yl)pyridine-3-methanol
  • 2-(morpholin-4-yl)pyridine-3-bromide

Uniqueness

2-(morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride is unique due to its aldehyde group, which allows it to undergo specific reactions that other similar compounds cannot. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride involves the reaction of 2-pyridinecarboxaldehyde with morpholine in the presence of hydrochloric acid.", "Starting Materials": [ "2-pyridinecarboxaldehyde", "morpholine", "hydrochloric acid" ], "Reaction": [ "To a solution of 2-pyridinecarboxaldehyde in ethanol, add morpholine and hydrochloric acid.", "Heat the reaction mixture at reflux for several hours.", "Allow the mixture to cool and filter the resulting solid.", "Wash the solid with ethanol and dry under vacuum to obtain 2-(morpholin-4-yl)pyridine-3-carbaldehyde hydrochloride." ] }

CAS No.

1158199-43-9

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.7

Purity

95

Origin of Product

United States

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